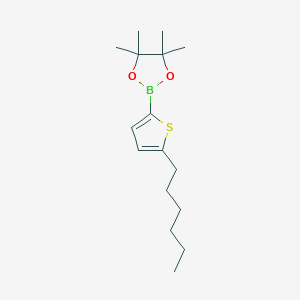
2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
Synthesis Analysis
The synthesis of HTDB involves various methods, primarily through Stille and Suzuki coupling reactions . For instance, the preparation of a similar compound involved the use of 2,5-dibromo-3,6-bis(5-hexyl thiophene-2-yl)thieno[3,2-b]thiophene, 2,2’-(9,9-dioctyl-9 H-fluorene-2,7diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), toluene, 2 M potassium carbonate, and aliquat 336 .Molecular Structure Analysis
The molecular structure of HTDB is characterized by the presence of a thiophene ring, a hexyl chain, and a dioxaborolane ring . The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom. The hexyl chain is a six-carbon alkyl group, and the dioxaborolane ring is a five-membered ring with two oxygen atoms, one boron atom, and two carbon atoms .Chemical Reactions Analysis
HTDB has been used in the synthesis of a new electrochromic conjugated polymer . This polymer was designed by Stille and Suzuki coupling reactions and then polymerized at different potentials through electrochemical polymerization .Physical And Chemical Properties Analysis
The physical and chemical properties of HTDB are characterized by its molecular weight of 294.3 g/mol. In terms of its electrochemical properties, the lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) energy levels are -2.67 eV and -5.21 eV respectively .Scientific Research Applications
Suzuki Polymerization Catalyst
- Suzuki Route to Regioregular Polyalkylthiophenes: This study utilized palladium complexes with bulky, electron-rich phosphane ligands as catalysts for the Suzuki synthesis of regioregular polyalkylthiophenes. The monomer, closely related to the compound , was prepared using Ir-catalysed borylation without requiring organolithium reagents or strong bases (Liversedge et al., 2006).
Crystal Structure Analysis
- Crystal Structure Studies: A study focused on the preparation and crystal structure analysis of a compound similar to the one . It highlighted the molecule's conformation and intermolecular interactions, contributing to a deeper understanding of such compounds (Li & Wang, 2016).
Photovoltaic Applications
- Synthesis and Photovoltaic Properties: This research explored the synthesis of thiophene hexadecamers using the compound for polymerization. It investigated the effect of sulfur spacers on morphology and functional properties, showing potential applications in photovoltaic technologies (Maria et al., 2012).
Material Synthesis
- Boron-Containing Stilbene Derivatives: The synthesis of novel boron-containing stilbene derivatives, using a methodology potentially involving the compound , was explored. These derivatives have applications in materials science, particularly in liquid crystal display technology (Das et al., 2015).
Chemical Synthesis
- Precision Synthesis of Poly(3-hexylthiophene): The study conducted a precision synthesis of Poly(3-hexylthiophene) using Suzuki-Miyaura coupling polymerization. This highlights the utility of the compound in facilitating controlled polymerization processes (Yokozawa et al., 2011).
Mechanism of Action
Target of Action
The compound, also known as “5-Hexylthiopheneboronic acid pinacol ester”, is primarily used in the synthesis of organic semiconductors . It is a building block in the formation of polymers and oligomers, which are used in organic field-effect transistors .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This is a radical approach that involves the removal of a boron atom from the compound, which can then be replaced with another functional group . This allows for the modification of the compound’s properties and its interaction with other molecules.
Biochemical Pathways
The compound is involved in the synthesis of organic semiconductors, specifically in the formation of thiophene-based polymers . These polymers are used in the construction of organic field-effect transistors, which are key components in organic electronics .
Result of Action
The primary result of the compound’s action is the formation of thiophene-based polymers. These polymers have unique electronic properties that make them suitable for use in organic electronics . The specific properties of the resulting polymer can be tuned by modifying the compound or the conditions of the polymerization process.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the surface energy of the substrate on which the compound is deposited can affect the mobility and turn-on voltage of the resulting organic field-effect transistor . Additionally, the compound’s stability and reactivity can be affected by factors such as temperature and exposure to light or oxygen.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex organic structures. The compound’s boron atom is crucial for its reactivity, allowing it to form stable complexes with other molecules. These interactions are essential for the synthesis of polymers and other organic materials .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of specific genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, it can alter cell signaling pathways, impacting cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The boron atom in the compound can form reversible covalent bonds with hydroxyl and amino groups in proteins and enzymes, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and protein function, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key enzymes involved in energy production and utilization, leading to changes in cellular metabolism . These interactions are essential for understanding the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments . These interactions are essential for the compound’s function and its effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms are essential for the compound’s role in cellular processes and its effects on cellular function.
Properties
IUPAC Name |
2-(5-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BO2S/c1-6-7-8-9-10-13-11-12-14(20-13)17-18-15(2,3)16(4,5)19-17/h11-12H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZQTJFOKCBQGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674705 | |
| Record name | 2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917985-54-7 | |
| Record name | 2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline hydrochloride](/img/structure/B1372150.png)

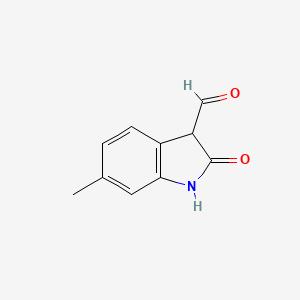
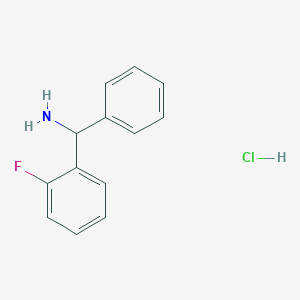
![4-(6-(Bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1372155.png)
![2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1372157.png)


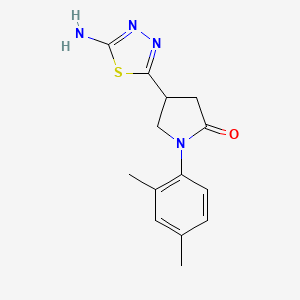
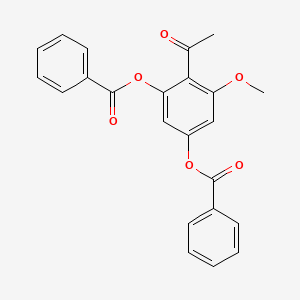


![4b,5,6,11b-Tetrahydrobenzo[e]aceanthrylene-7,12-dione](/img/structure/B1372170.png)

